Chloro(dodecyl)dimethylsilane

Catalog No.
S609391
CAS No.
66604-31-7
M.F
C14H31ClSi
M. Wt
262.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(dodecyl)dimethylsilane

CAS Number

66604-31-7

Product Name

Chloro(dodecyl)dimethylsilane

IUPAC Name

chloro-dodecyl-dimethylsilane

Molecular Formula

C14H31ClSi

Molecular Weight

262.93 g/mol

InChI

InChI=1S/C14H31ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3

InChI Key

DLLABNOCKQMTEJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si](C)(C)Cl

Synonyms

DDMS cpd, dodecyldimethylchlorosilane

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)Cl

The exact mass of the compound Chloro(dodecyl)dimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloro(dodecyl)dimethylsilane (CAS: 66604-31-7) is a monofunctional, long-chain alkylchlorosilane widely utilized as a derivatization agent, surface modifier, and precursor for intermediate-hydrophobicity stationary phases . As a highly reactive liquid at room temperature, it covalently bonds to hydroxylated surfaces—such as silica, glass, and metal oxides—to form stable, hydrophobic self-assembled monolayers [1]. In procurement and material selection, this compound is prioritized over shorter (C8) or longer (C18) analogs when a specific balance of steric shielding, alkyl chain mobility, and ambient liquid processability is required for precision passivation or advanced chromatographic applications .

Substituting Chloro(dodecyl)dimethylsilane with common alternatives like Octadecyldimethylchlorosilane (C18) or Dodecyltrichlorosilane introduces severe processing and performance risks. C18 is a solid at room temperature (melting point 28-30 °C), requiring heated lines or extensive solvent use for precursor transfer, which complicates continuous-flow manufacturing [1]. Conversely, replacing the monofunctional dimethylchlorosilane headgroup with a trifunctional trichlorosilane leads to uncontrolled vertical polymerization in the presence of trace moisture, resulting in irregular multilayers rather than the highly reproducible, monomeric monolayers required for precision microfluidics and analytical sensors[2]. Furthermore, shorter-chain C8 analogs often fail to provide adequate steric shielding of residual surface silanols, leading to unacceptable secondary interactions in chromatographic and passivation applications [3].

Ambient Processability and Precursor Handling

When evaluating precursor handling for industrial silanization, the physical state of the silane dictates the complexity of the manufacturing setup. Chloro(dodecyl)dimethylsilane is a liquid at 20 °C (density ~0.865 g/mL), allowing for direct, solvent-free pumping and ambient transfer [1]. In contrast, the industry-standard comparator, Octadecyldimethylchlorosilane (C18), is a solid at room temperature with a melting point of 28-30 °C [1]. This physical difference means that substituting C12 with C18 requires the implementation of heated transfer lines or the addition of carrier solvents, significantly increasing operational complexity and solvent waste during continuous-flow surface modification.

Evidence DimensionPhysical state and melting point
Target Compound DataLiquid at 20 °C (Density ~0.865 g/mL)
Comparator Or BaselineOctadecyldimethylchlorosilane (C18): Solid at 20 °C (Melting point 28-30 °C)
Quantified DifferenceThe C12 target remains a pumpable liquid at ambient conditions, whereas the C18 comparator requires heating (>30 °C) or pre-dissolution for neat transfer.
ConditionsNeat precursor handling in industrial surface modification and manufacturing environments

Liquid precursors eliminate the need for heated transfer lines and reduce solvent dependency, significantly lowering operational complexity in continuous manufacturing.

Monolayer Reproducibility vs. Polymeric Multilayers

The reproducibility of hydrophobic surface coatings depends heavily on the stoichiometry of the silanization reaction. Chloro(dodecyl)dimethylsilane possesses a single hydrolyzable chlorine atom, restricting its reaction to a 1:1 stoichiometry with surface silanols and guaranteeing the formation of a strictly monomeric self-assembled monolayer (SAM) [1]. When compared to Dodecyltrichlorosilane, which contains three hydrolyzable groups, the trifunctional comparator is highly susceptible to moisture-induced vertical polymerization and cross-linking [1]. This uncontrolled polymerization creates variable, multi-layered coatings that can alter surface energy unpredictably or clog nanoscale pores, making the monofunctional C12 variant essential for precision passivation.

Evidence DimensionHydrolyzable leaving groups and layer structure
Target Compound Data1 hydrolyzable chlorine (monofunctional), forming strictly monomeric surface coverage
Comparator Or BaselineDodecyltrichlorosilane: 3 hydrolyzable chlorines (trifunctional), prone to vertical polymerization
Quantified DifferenceMonofunctional C12 ensures a predictable 1:1 silane-to-silanol stoichiometry, avoiding the variable multi-layer thickness and cross-linking caused by trifunctional analogs.
ConditionsSurface functionalization of hydroxylated substrates (e.g., silica, glass) in the presence of trace ambient moisture

Strict monomeric monolayer formation is critical for reproducible passivation of analytical sensors and nanoparticles where pore clogging or variable surface energy is unacceptable.

Chromatographic Chain Mobility and Steric Shielding

In the design of reversed-phase chromatographic media, the length of the alkyl chain governs both interfacial mobility and steric shielding. Solid-state NMR studies demonstrate that the 12-carbon chain of Chloro(dodecyl)dimethylsilane maintains higher interfacial mobility than the longer C18 chain, facilitating faster mass transfer for moderately polar analytes [1]. Simultaneously, the C12 chain provides significantly greater steric bulk than an Octyldimethylchlorosilane (C8) comparator, effectively masking residual surface silanols that cause peak tailing[1]. Consequently, C12 phases offer an optimized selectivity window, preventing the excessive retention seen with C18 while eliminating the secondary interactions prevalent with C8.

Evidence DimensionAlkyl chain mobility and retention profile
Target Compound DataIntermediate 12-carbon chain provides higher interfacial mobility than C18 and greater steric shielding than C8
Comparator Or BaselineC18 exhibits restricted chain mobility; C8 exhibits lower carbon load and insufficient shielding
Quantified DifferenceC12 phases bridge the selectivity gap, reducing retention times for highly hydrophobic compounds compared to C18, while improving peak shape by masking residual silanols better than C8.
ConditionsReversed-phase HPLC stationary phase synthesis and analyte mass transfer evaluation

C12 is the optimal precursor when designing stationary phases for moderately polar or sterically hindered analytes that fail to resolve cleanly on standard C8 or C18 columns.

Synthesis of C12 Reversed-Phase Chromatographic Media

Directly leveraging its intermediate chain mobility and superior steric shielding compared to C8 (as detailed in Section 3), Chloro(dodecyl)dimethylsilane is the preferred precursor for manufacturing C12 HPLC columns. It is specifically selected when standard C18 phases cause excessive retention of highly hydrophobic peptides or lipids, ensuring optimal selectivity and peak shape [1].

Precision Surface Passivation for Microfluidics and Sensors

Due to its monofunctional nature, this compound forms strictly monomeric, highly reproducible hydrophobic monolayers. It is utilized in the passivation of microfluidic channels and analytical sensors where the use of trifunctional silanes (like Dodecyltrichlorosilane) would risk uncontrolled polymeric buildup, variable surface energy, or microchannel clogging [2].

Solvent-Free Hydrophobic Coatings for Nanoparticles

Capitalizing on its liquid state at ambient temperatures, Chloro(dodecyl)dimethylsilane is ideal for solvent-free or highly concentrated silanization of cellulose nanocrystals and mineral fillers. It allows for direct, pumpable application without the heated transfer lines or extensive solvent usage required when handling solid C18 precursors [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

66604-31-7

Wikipedia

Dodecyldimethylchlorosilane

Dates

Last modified: 08-15-2023

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